molecular formula C14H17ClN2O5S B12816602 4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane

4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane

Cat. No.: B12816602
M. Wt: 360.8 g/mol
InChI Key: KTXNIDVZKCJBHU-UHFFFAOYSA-N
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Description

4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, furan, amino, and sulfamoyl groups attached to a benzoic acid core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process may include:

    Nitration and Reduction: Nitration of a suitable benzoic acid precursor followed by reduction to introduce the amino group.

    Chlorination: Introduction of the chloro group through electrophilic substitution.

    Furan Ring Introduction: Attachment of the furan ring via a nucleophilic substitution reaction.

    Sulfamoylation: Introduction of the sulfamoyl group using sulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.

    Nucleophiles: Sodium methoxide or other strong nucleophiles for substitution reactions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with DNA/RNA: Affect gene expression and protein synthesis.

    Modulate Receptors: Influence receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid
  • 2-(Furan-2-ylmethylamino)-5-sulfamoylbenzoic acid
  • 4-Chloro-5-sulfamoylbenzoic acid

Uniqueness

4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations and industrial applications.

Properties

Molecular Formula

C14H17ClN2O5S

Molecular Weight

360.8 g/mol

IUPAC Name

4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane

InChI

InChI=1S/C12H11ClN2O5S.C2H6/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;1-2/h1-5,15H,6H2,(H,16,17)(H2,14,18,19);1-2H3

InChI Key

KTXNIDVZKCJBHU-UHFFFAOYSA-N

Canonical SMILES

CC.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Origin of Product

United States

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